2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one
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Overview
Description
2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring, a pyridine ring, and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with triazole, pyridine, and thiophene rings, such as:
- 1,2,4-triazole derivatives
- Pyridine-based compounds
- Thiophene-containing molecules
Uniqueness
What sets 2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one apart is its unique combination of these rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12Cl2N4OS2 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-[(4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,5-dichlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C16H12Cl2N4OS2/c17-13-6-11(14(18)25-13)12(23)8-24-16-21-20-15(22(16)10-3-4-10)9-2-1-5-19-7-9/h1-2,5-7,10H,3-4,8H2 |
InChI Key |
QPYVORCLVNEBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)C3=C(SC(=C3)Cl)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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